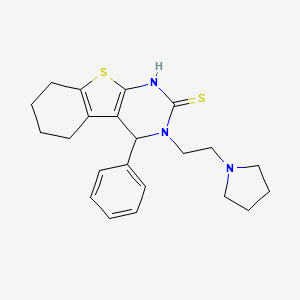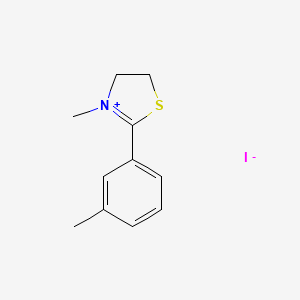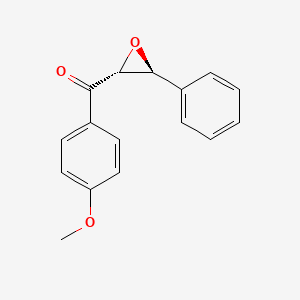
Unii-F6yil7hjtm
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxychalcone Epoxide, Trans-(-)-, typically involves the epoxidation of 4’-methoxychalcone. The reaction conditions often include the use of peracids such as meta-chloroperoxybenzoic acid (mCPBA) in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the selective formation of the epoxide ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
4’-Methoxychalcone Epoxide, Trans-(-)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
4’-Methoxychalcone Epoxide, Trans-(-)-, has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
作用機序
The mechanism of action of 4’-Methoxychalcone Epoxide, Trans-(-)-, involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, inhibit certain signaling pathways, and induce apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and enzymes critical for cell survival and proliferation .
類似化合物との比較
Similar Compounds
4’-Methoxychalcone: The parent compound from which the epoxide is derived.
Chalcone Epoxide: A similar compound without the methoxy group.
Methoxychalcone Derivatives: Various derivatives with different substituents on the chalcone structure.
Uniqueness
4’-Methoxychalcone Epoxide, Trans-(-)-, is unique due to its specific stereochemistry and the presence of both the methoxy group and the epoxide ring. These structural features contribute to its distinct chemical reactivity and potential biological activities .
特性
分子式 |
C16H14O3 |
|---|---|
分子量 |
254.28 g/mol |
IUPAC名 |
(4-methoxyphenyl)-[(2R,3R)-3-phenyloxiran-2-yl]methanone |
InChI |
InChI=1S/C16H14O3/c1-18-13-9-7-11(8-10-13)14(17)16-15(19-16)12-5-3-2-4-6-12/h2-10,15-16H,1H3/t15-,16+/m1/s1 |
InChIキー |
GAMOPGGZIQWBEM-CVEARBPZSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(=O)[C@H]2[C@H](O2)C3=CC=CC=C3 |
正規SMILES |
COC1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


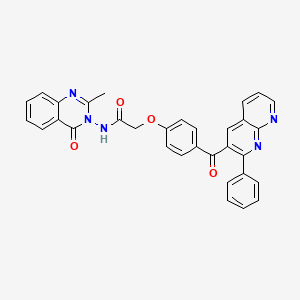
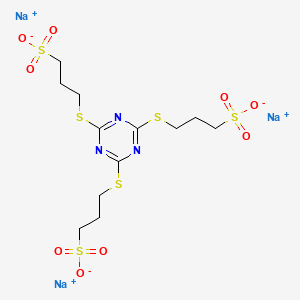
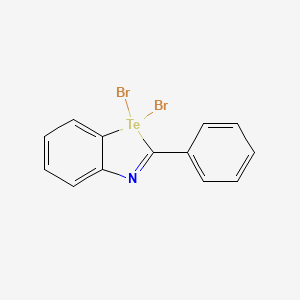

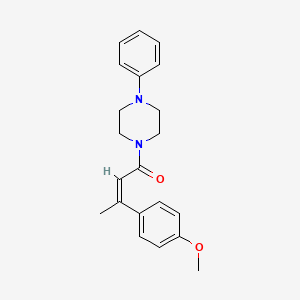
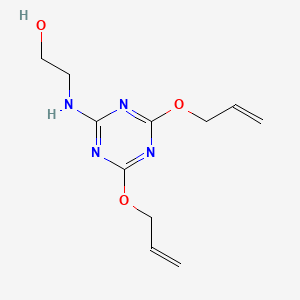
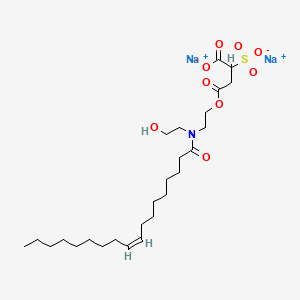
![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,3,7-trimethylpurine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12711879.png)
